The Definitive Guide to the Role of CYP3A4 in the Metabolic Formation of Axitinib's M9 Metabolite
The Definitive Guide to the Role of CYP3A4 in the Metabolic Formation of Axitinib's M9 Metabolite
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Axitinib, a potent and selective second-generation tyrosine kinase inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, is a cornerstone in the treatment of advanced renal cell carcinoma.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism.[1][2] Understanding the intricate enzymatic processes that dictate the biotransformation of Axitinib is paramount for optimizing its therapeutic window, predicting drug-drug interactions, and ensuring patient safety. This guide provides a comprehensive technical overview of the metabolic landscape of Axitinib, with a specific focus on the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of the unique sulfoxide/N-oxide metabolite, M9.
The Metabolic Fate of Axitinib: An Overview
The clearance of Axitinib is primarily driven by extensive metabolism, with multiple metabolites identified in human plasma, urine, and feces.[1][3] The metabolic pathways are diverse, encompassing both Phase I oxidative reactions and Phase II conjugation reactions.[3] The two most abundant circulating metabolites are a pharmacologically inactive N-glucuronide conjugate (M7) and a sulfoxide product (M12).[1][2]
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 enzymes have been instrumental in elucidating the specific enzymes responsible for Axitinib's metabolism. These investigations have unequivocally identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of Axitinib, with minor contributions from CYP3A5, CYP1A2, and CYP2C19.[4]
The Central Role of CYP3A4 in Axitinib Oxidation
CYP3A4, a member of the cytochrome P450 superfamily, is the most abundant and catalytically versatile drug-metabolizing enzyme in the human liver. Its broad substrate specificity makes it a key player in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. In the context of Axitinib, CYP3A4-mediated oxidation is the rate-limiting step for its clearance.
The profound influence of CYP3A4 on Axitinib's pharmacokinetics is highlighted by clinical drug-drug interaction studies. Co-administration of Axitinib with potent CYP3A4 inhibitors, such as ketoconazole, leads to a significant increase in Axitinib plasma concentrations, while co-administration with potent CYP3A4 inducers, like rifampin, results in a marked decrease in its systemic exposure.[2] These findings underscore the critical need to consider concomitant medications that may modulate CYP3A4 activity when prescribing Axitinib.
Unraveling the Formation of the M9 Metabolite: A Sulfoxide/N-oxide Derivative
Among the array of Axitinib metabolites, M9 presents a particularly interesting case of dual modification, being characterized as a "mixed sulfoxidation/N-oxidation" or "sulfoxide/N-oxide" derivative.[3] While M9 is a minor metabolite, its formation provides valuable insights into the catalytic capabilities of the enzymes involved in Axitinib's biotransformation.
The Enzymatic Machinery: CYP3A4 at the Forefront
Given that CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Axitinib, it is the primary candidate for catalyzing both the sulfoxidation and N-oxidation reactions that lead to the formation of M9. CYP450 enzymes are well-known for their ability to catalyze the oxidation of both sulfur and nitrogen atoms within a single substrate molecule.
The proposed biotransformation pathway for the formation of M9 likely involves a two-step process, although a concerted mechanism cannot be entirely ruled out. The sequence of these oxidative events—sulfoxidation followed by N-oxidation, or vice versa—is not definitively established. However, based on the known catalytic mechanisms of CYP3A4, both pathways are plausible.
It is also worth considering the potential involvement of other enzyme systems, such as the Flavin-containing Monooxygenases (FMOs), in the N-oxidation step. FMOs are another class of Phase I drug-metabolizing enzymes that specialize in the oxidation of soft nucleophiles, including amines, to form N-oxides.[5][6] While CYP3A4 is the dominant enzyme in overall Axitinib metabolism, a minor contribution from FMOs to the N-oxidation of an already sulfoxidized intermediate cannot be entirely excluded without specific inhibitory studies.
Experimental Methodologies for Studying Axitinib Metabolism
The characterization of Axitinib's metabolic pathways and the identification of the enzymes involved rely on a suite of sophisticated in vitro and analytical techniques.
In Vitro Enzyme Assays
A fundamental approach to understanding drug metabolism is through the use of in vitro systems that replicate the enzymatic environment of the liver.
1. Human Liver Microsomes (HLMs): HLMs are subcellular fractions of hepatocytes that are enriched in drug-metabolizing enzymes, particularly CYPs. They serve as a robust and physiologically relevant model for studying Phase I metabolism.
-
Protocol for Axitinib Metabolism in HLMs:
-
Prepare an incubation mixture containing pooled HLMs, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and Axitinib at various concentrations.
-
Pre-incubate the mixture at 37°C to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the cofactor, NADPH.
-
Incubate for a specified time period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the parent drug and its metabolites using LC-MS/MS.
-
2. Recombinant Human CYP Enzymes: To pinpoint the specific CYP isoforms responsible for a particular metabolic reaction, recombinant enzymes expressed in a heterologous system (e.g., insect cells or bacteria) are employed.
-
Protocol for Reaction Phenotyping with Recombinant CYPs:
-
Prepare individual incubation mixtures for each recombinant CYP isoform (e.g., CYP3A4, CYP3A5, CYP1A2, CYP2C19) containing the enzyme, a buffered solution, and Axitinib.
-
Follow the same pre-incubation, reaction initiation, incubation, and termination steps as described for HLMs.
-
Compare the metabolite formation across the different CYP isoforms to determine their relative contributions.
-
Bioanalytical Techniques for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of drugs and their metabolites in complex biological matrices.
-
Typical LC-MS/MS Method for Axitinib and its Metabolites:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Axitinib and its metabolites.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[7]
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Axitinib | 387.1 | 356.1 |
| M12 (Sulfoxide) | 403.1 | 372.1 |
| M9 (Sulfoxide/N-oxide) | 419.1 | 388.1 |
| Note: The specific m/z values may vary slightly depending on the instrument and analytical conditions. |
Data Presentation and Interpretation
Kinetic Analysis of Metabolite Formation
To quantitatively assess the efficiency of an enzyme in metabolizing a drug, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are determined. These parameters provide valuable information for predicting in vivo clearance and potential drug-drug interactions.
| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | M12 (Sulfoxide) | 4.0 | 9.6 |
| CYP3A5 | M12 (Sulfoxide) | 1.9 | 1.4 |
| Data adapted from Zientek et al., 2016.[4] |
Visualizing the Metabolic Pathway and Experimental Workflow
Axitinib Metabolic Pathway
Caption: Workflow for in vitro Axitinib metabolism studies.
Conclusion
The metabolic landscape of Axitinib is dominated by the activity of CYP3A4, which orchestrates the primary oxidative clearance of the drug. The formation of the M9 metabolite, a sulfoxide/N-oxide derivative, represents a fascinating example of the catalytic versatility of this crucial enzyme. A thorough understanding of the role of CYP3A4 in Axitinib metabolism, facilitated by the experimental and analytical methodologies outlined in this guide, is indispensable for drug development professionals and researchers. This knowledge is fundamental for predicting and managing drug-drug interactions, optimizing dosing regimens, and ultimately enhancing the therapeutic outcomes for patients receiving this vital anti-cancer agent.
References
-
Garrett, M., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 727-740. [Link]
-
Li, W., et al. (2022). UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs. BMC Chemistry, 16(1), 7. [Link]
-
Mahapatra, A., et al. (2022). DEVELOPMENT AND VALIDATION OF LC/MS-MS METHOD FOR ESTIMATION OF AXITINIB FORMULATIONS BY BOX BEHNKEN DESIGN. Journal of Positive School Psychology, 6(4), 3164-3176. [Link]
-
Mi, Y., et al. (2017). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 140, 205-214. [Link]
-
Pithavala, Y. K., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 795-806. [Link]
-
Rausch, M., et al. (2022). Development and validation of a bioanalytical method for the quantification of axitinib from plasma and capillary blood using volumetric absorptive microsampling (VAMS) and on-line solid phase extraction (SPE) LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 221, 115033. [Link]
-
Reddy, G. B., & Lokesh, T. (2017). HPLC method development and validation for the estimation of Axitinib in rabbit plasma. Pharmaceutical and Biological Evaluations, 4(4), 183-189. [Link]
-
Smith, B. J., et al. (2014). Pharmacokinetics, metabolism, and excretion of [14C]axitinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in humans. Drug Metabolism and Disposition, 42(5), 795-806. [Link]
-
Sonpavde, G., et al. (2013). Clinical pharmacology of axitinib. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1185-1195. [Link]
-
U.S. Food and Drug Administration. (2012). NDA 202324 Review – Axitinib. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. Drug Metabolism and Disposition, 44(2), 209-219. [Link]
-
Pithavala, Y. K., et al. (2013). Clinical pharmacology of axitinib. Clinical Pharmacokinetics, 52(9), 727-740. [Link]
-
Optibrium. (n.d.). N- and S-Oxidation Model of the Flavin-containing Monooxygenases. [Link]
-
Zientek, M. A., et al. (2016). In Vitro Kinetic Characterization of Axitinib Metabolism. UroToday. [Link]
-
Krueger, S. K., & Williams, D. E. (2008). Role of flavin-containing monooxygenase in drug development. Drug Metabolism Reviews, 40(4), 629-641. [Link]
-
Wikipedia. (n.d.). Flavin-containing monooxygenase. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. urotoday.com [urotoday.com]
- 5. Role of flavin-containing monooxygenase in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 7. UPLC-MS/MS analysis of axitinib and pharmacokinetic application in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
